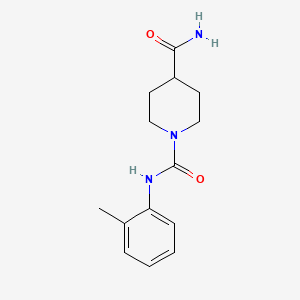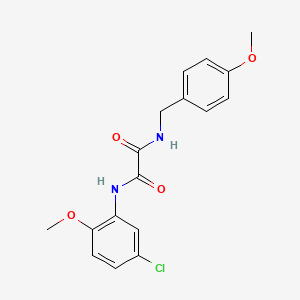![molecular formula C16H22N2OS B4967497 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is commonly referred to as 'MMQ' and has shown promising results in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of MMQ is not fully understood. However, it is believed that MMQ exerts its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme in the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, MMQ has also been shown to have potential as an anticancer agent. In a study conducted by Chen et al. (2016), MMQ was found to induce apoptosis in human ovarian cancer cells. MMQ was also found to inhibit the growth of tumor xenografts in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMQ in lab experiments is its high potency against Plasmodium falciparum. This makes it a valuable tool for studying the biology of the parasite and developing new antimalarial drugs. However, one of the limitations of using MMQ is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on MMQ. One area of interest is the development of new antimalarial drugs based on the structure of MMQ. Another area of interest is the investigation of the anticancer properties of MMQ and its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MMQ and its effects on other biological systems.
Métodos De Síntesis
The synthesis of MMQ involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with N,N-dimethyl-1-chloropropane-3-amine. This reaction results in the formation of MMQ as a yellow crystalline powder. The purity of MMQ can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MMQ has been studied for its potential as an antimalarial agent. In a study conducted by Chaturvedi et al. (2010), MMQ was found to have potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. MMQ was also found to be effective against chloroquine-resistant strains of the parasite.
Propiedades
IUPAC Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12-11-15(20-10-6-9-18(2)3)17-16-13(12)7-5-8-14(16)19-4/h5,7-8,11H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNFOMLITQGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)
